molecular formula C22H21N3S2 B2975640 6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile CAS No. 445383-70-0

6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile

Cat. No.: B2975640
CAS No.: 445383-70-0
M. Wt: 391.55
InChI Key: RBMKNVUEZVPVLZ-UHFFFAOYSA-N
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Description

6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with a thienyl group, a methylbenzyl sulfanyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and ketones under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated naphthyridine intermediate.

    Attachment of the Methylbenzyl Sulfanyl Group: This step can be achieved through a nucleophilic substitution reaction where a thiol derivative reacts with a halogenated naphthyridine intermediate.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives of the carbonitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s structure suggests potential biological activity, possibly as an inhibitor of specific enzymes or receptors. Research could explore its use in drug discovery, particularly for diseases where sulfur-containing heterocycles are known to be effective.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thienyl group and the naphthyridine core.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The sulfur atom and the nitrogen atoms in the naphthyridine core could play crucial roles in binding to these targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-furyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile: Similar structure but with a furyl group instead of a thienyl group.

    6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile: Similar structure but with a phenyl group instead of a thienyl group.

Uniqueness

The presence of the thienyl group in 6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs with different aromatic substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6-methyl-2-[(2-methylphenyl)methylsulfanyl]-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S2/c1-15-6-3-4-7-16(15)14-27-22-17(12-23)21(20-8-5-11-26-20)18-13-25(2)10-9-19(18)24-22/h3-8,11H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMKNVUEZVPVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(CN(CC3)C)C(=C2C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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